Z-Ala-Trp-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-14(24-22(29)30-13-15-7-3-2-4-8-15)20(26)25-19(21(27)28)11-16-12-23-18-10-6-5-9-17(16)18/h2-10,12,14,19,23H,11,13H2,1H3,(H,24,29)(H,25,26)(H,27,28)/t14-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEANOUHCLXZBNG-LIRRHRJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426312 | |
| Record name | Z-Ala-Trp-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119645-65-7 | |
| Record name | Z-Ala-Trp-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context of Dipeptide Derivatives in Biomedical Sciences
The study of dipeptides and their derivatives is deeply rooted in the history of biochemistry and medicinal chemistry. Early research in the 20th century, pioneered by scientists like Emil Fischer, laid the groundwork for understanding the structure and synthesis of peptides. This foundational knowledge paved the way for the creation of modified dipeptides, which are two amino acids linked by a single peptide bond.
Scientists soon realized that by modifying dipeptides, for instance by adding protecting groups, they could create molecules with enhanced stability and tailored properties. These derivatives became invaluable tools in various biomedical fields. researchgate.net They have been instrumental in studying enzyme mechanisms, developing enzyme inhibitors, and designing new therapeutic agents. researchgate.netmdpi.com The relative simplicity and low molecular weight of dipeptide derivatives make them attractive for structure-activity relationship studies, which are crucial for drug discovery. researchgate.net In recent years, the unique properties of dipeptides have also been harnessed to create novel biomaterials, such as injectable hydrogels for drug delivery and tissue engineering. researchgate.netacs.org
The Role of Tryptophan Containing Peptides in Biological Systems
Tryptophan is an essential amino acid with a unique indole (B1671886) side chain, making it the largest of the 20 proteinogenic amino acids. nih.gov This structure allows it to participate in a variety of noncovalent interactions, including hydrophobic interactions, hydrogen bonds, and cation-π interactions, which are vital for the structure and function of proteins and peptides. mdpi.com
Peptides containing tryptophan play a plethora of roles in biological systems. beilstein-journals.org They are critical components of many membrane proteins, where the tryptophan residues often act as anchors at the lipid-water interface, stabilizing the protein within the cell membrane. nih.govmdpi.com Furthermore, tryptophan is a key residue in many antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs). nih.govcambridge.org The aromatic side chain of tryptophan is crucial for the interaction of these peptides with microbial or cellular membranes, often leading to membrane disruption or facilitating the peptide's entry into the cell. nih.govcambridge.org Beyond its structural roles, tryptophan itself is a precursor to important biomolecules like the neurotransmitter serotonin (B10506) and the hormone melatonin. beilstein-journals.org The presence of tryptophan in a peptide sequence can therefore have significant implications for its biological activity and interactions.
Scope and Significance of N Benzyloxycarbonyl L Alanyl L Tryptophan in Contemporary Research
Solution-Phase Peptide Synthesis Methodologies
Solution-phase peptide synthesis (SPPS) remains a cornerstone for the preparation of dipeptides like this compound due to its scalability and the ease of purification for smaller peptides. This method involves the coupling of an N-protected amino acid with a C-protected amino acid in a suitable solvent, followed by deprotection steps.
The synthesis of this compound typically begins with the N-terminal protection of L-alanine with a benzyloxycarbonyl (Z) group. The Z group is favored for its stability under various coupling conditions and its facile removal by hydrogenolysis. The carboxylic acid of the N-protected alanine (Z-Ala-OH) is then activated to facilitate the formation of the peptide bond with the amino group of L-tryptophan, whose C-terminus is often protected as an ester (e.g., methyl or benzyl (B1604629) ester) to prevent self-condensation.
A variety of coupling reagents can be employed to promote the amide bond formation, each with its own mechanism and efficacy in minimizing side reactions, particularly racemization. mdpi.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure to suppress epimerization. orgsyn.orgpeptide.combachem.com Phosphonium salts like BOP and PyBOP, and aminium/uronium salts such as HBTU, HATU, and TBTU are also highly effective. peptide.combachem.com Recent advancements have introduced reagents like propylphosphonic anhydride (B1165640) (T3P®) which allows for rapid and efficient coupling with water-soluble by-products, enhancing the sustainability of the process. mdpi.com The choice of solvent is also critical, with dichloromethane (B109758) (DCM) and dimethylformamide (DMF) being commonly used. orgsyn.orgnih.gov
Following the coupling reaction, the C-terminal protecting group of the dipeptide ester is removed, typically by saponification for methyl esters or hydrogenolysis for benzyl esters, to yield the final product, this compound.
Table 1: Common Coupling Reagents in Solution-Phase Synthesis
| Reagent Class | Examples | Additives | Key Features |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | HOBt, Oxyma Pure | Widely used, cost-effective. Additives reduce racemization. orgsyn.orgpeptide.combachem.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High coupling efficiency, particularly for hindered amino acids. peptide.combachem.com | |
| Aminium/Uronium Salts | HBTU, HATU, TBTU | Fast reaction rates and low racemization. peptide.combachem.com |
Solid-Phase Peptide Synthesis (SPPS) Adaptations
While solution-phase synthesis is well-suited for dipeptides, solid-phase peptide synthesis (SPPS) offers advantages in terms of ease of purification and automation, particularly for longer peptides. scielo.brwikipedia.org For a dipeptide like this compound, SPPS involves anchoring the first amino acid (L-tryptophan) to a solid support (resin), followed by the sequential addition of the second amino acid (L-alanine).
The choice of resin is crucial for the successful synthesis and cleavage of the final peptide. For the synthesis of a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride resin are commonly employed due to their acid-labile linkers, which allow for the cleavage of the peptide from the resin under mild acidic conditions, leaving the Z-group intact. scielo.brsunresinlifesciences.compeptide.com The use of trityl-based resins can also minimize the risk of diketopiperazine formation, a common side reaction in dipeptide synthesis on solid support. scielo.br
The synthesis proceeds by first attaching Fmoc-Trp(Boc)-OH to the resin. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group, while the tert-butyloxycarbonyl (Boc) group protects the indole (B1671886) side chain of tryptophan. knepublishing.com After the attachment of the first amino acid, the Fmoc group is removed using a solution of piperidine (B6355638) in DMF. iris-biotech.de The second amino acid, Z-Ala-OH, is then coupled to the deprotected amino group of the resin-bound tryptophan using standard coupling reagents like HBTU/HOBt or DIC/HOBt. bris.ac.uk
Finally, the dipeptide is cleaved from the resin using a cocktail of trifluoroacetic acid (TFA), which also removes the Boc protecting group from the tryptophan side chain. peptide.com This yields the desired this compound.
Table 2: Resins for Solid-Phase Synthesis of Peptides with C-Terminal Acids
| Resin | Linker Type | Cleavage Conditions | Advantages |
|---|---|---|---|
| Wang Resin | p-Alkoxybenzyl alcohol | Moderate TFA (e.g., 50-95% in DCM) | Widely used for Fmoc-SPPS of peptide acids. sunresinlifesciences.compeptide.com |
| 2-Chlorotrityl Chloride Resin | 2-Chlorotrityl | Very mild acid (e.g., 1% TFA in DCM, acetic acid) | Minimizes racemization and diketopiperazine formation. scielo.br |
Enzymatic and Chemo-Enzymatic Synthesis Routes for this compound
Enzymatic and chemo-enzymatic methods have emerged as powerful alternatives to purely chemical synthesis, offering high stereoselectivity and mild reaction conditions, which circumvents the need for extensive protecting group strategies. nih.govqyaobio.com Hydrolases, such as proteases and lipases, can be used to catalyze the formation of peptide bonds in reverse of their natural hydrolytic function. nih.gov
For the synthesis of this compound, enzymes like papain, chymotrypsin, and subtilisin have been investigated. nih.govpsu.eduresearchgate.net Chymotrypsin, for instance, shows a strong preference for aromatic amino acids like tryptophan at the P1' position, making it a suitable candidate for the coupling of an N-protected alanine ester with tryptophan. psu.eduresearchgate.net The reaction is typically carried out in aqueous-organic solvent mixtures or in frozen aqueous solutions to shift the equilibrium towards synthesis and minimize hydrolysis of the product. nih.govpsu.edu
A chemo-enzymatic approach might involve the chemical synthesis of a precursor, such as Z-Ala-OMe, which then serves as the acyl donor in an enzyme-catalyzed reaction with L-tryptophan as the nucleophile. nih.gov This combines the efficiency of chemical synthesis for simple precursors with the selectivity of enzymatic catalysis for the key peptide bond formation. The use of engineered enzymes and optimized reaction media, such as ionic liquids, continues to expand the scope and efficiency of these methods. nih.govqyaobio.com
Stereochemical Control and Epimerization Mitigation in Peptide Synthesis
Maintaining the stereochemical integrity of the chiral centers in amino acids is paramount during peptide synthesis. orgsyn.org Epimerization, the change in configuration at one of several chiral centers, can occur at the α-carbon of the activated amino acid, leading to the formation of diastereomeric peptides. mdpi.com This is a significant concern, especially when coupling amino acid derivatives that are prone to racemization. mdpi.com
Several strategies are employed to mitigate epimerization:
Choice of Coupling Reagent and Additives: The use of additives like HOBt, HOAt, and Oxyma Pure with carbodiimides forms active esters that are less prone to racemization than the initial activated species. orgsyn.orgcsic.es Uronium/aminium reagents like HATU are also known for their ability to suppress epimerization. peptide.com
Reaction Conditions: Lowering the reaction temperature and minimizing the exposure to basic conditions can reduce the rate of epimerization. mdpi.com The choice of base is also critical, with sterically hindered bases like diisopropylethylamine (DIPEA) or weaker bases like N-methylmorpholine (NMM) being preferred over stronger bases. bachem.com
Protecting Groups: The nature of the N-terminal protecting group can influence the rate of racemization. Urethane-based protecting groups like Z and Fmoc are generally effective at preventing racemization through the oxazolone (B7731731) mechanism. sbsgenetech.com
N- to C-Directional Synthesis: While less common, peptide synthesis in the N- to C-direction using methods like thioester or vinyl ester coupling can minimize epimerization. nih.gov
Functionalization and Derivatization of this compound for Enhanced Research Utility
The dipeptide this compound can be further modified at its N-terminus, C-terminus, or the tryptophan side chain to create analogs with enhanced properties or for specific research applications.
N-Terminal and C-Terminal Modifications
The N-terminus of a peptide, once the Z-group is removed, presents a free amine that can be modified in various ways. wikipedia.orgcreative-peptides.com Acetylation is a common modification that neutralizes the positive charge and can mimic the N-terminus of natural proteins, potentially increasing stability towards exopeptidases. jpt.com Other modifications include the attachment of biotin (B1667282) for affinity purification, fluorescent labels like Dansyl or Fluorescein for detection, or fatty acids like palmitic acid to enhance cell permeability. sigmaaldrich.com
The C-terminal carboxylic acid can be converted into an amide, which is a common modification that removes the negative charge and can increase the biological half-life of a peptide. It can also be esterified or reduced to an alcohol for further derivatization.
Side-Chain Functionalization Strategies (e.g., Tryptophan N1-alkylation)
The indole ring of the tryptophan side chain is a versatile site for functionalization. The N1 position of the indole is a common target for modification. researchgate.net N1-alkylation can be achieved through various methods, including reactions with alkyl halides or Morita-Baylis-Hillman (MBH) carbonates. rsc.org This modification can be used to introduce a variety of functional groups, including alkyl chains, fluorescent probes, or reactive handles for bioconjugation.
Enzymatic methods can also be employed for side-chain functionalization. Dimethylallyl tryptophan synthases (DMATS) are a family of enzymes that can catalyze the prenylation of the tryptophan indole ring at various positions, including N1. nih.gov This enzymatic approach offers high regio- and stereoselectivity for the introduction of dimethylallyl groups.
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| N-Benzyloxycarbonyl-L-alanyl-L-tryptophan | This compound |
| N-Benzyloxycarbonyl-L-alanine | Z-Ala-OH |
| 9-Fluorenylmethyloxycarbonyl | Fmoc |
| Tert-butyloxycarbonyl | Boc |
| Dicyclohexylcarbodiimide | DCC |
| Diisopropylcarbodiimide | DIC |
| 1-Hydroxybenzotriazole | HOBt |
| Ethyl 2-cyano-2-(hydroxyimino)acetate | Oxyma Pure |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) | BOP |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | TBTU |
| Propylphosphonic anhydride | T3P® |
| Dichloromethane | DCM |
| Dimethylformamide | DMF |
| Trifluoroacetic acid | TFA |
| Diisopropylethylamine | DIPEA |
| N-Methylmorpholine | NMM |
| N-Benzyloxycarbonyl-L-alanine methyl ester | Z-Ala-OMe |
| N-9-fluorenylmethyloxycarbonyl-N-trityl-L-histidine | Fmoc-His(Trt)-OH |
| Tert-butyloxycarbonyl-β-alanine-OH | Boc-β-Ala-OH |
| Z-L-Phg-Val-OMe | |
| N-Boc-Trp-OH | |
| N-Boc-Arg(Pbf)-OH | |
| N-Boc-Asp(Bzl)-OH | |
| N-Boc-Ser-OH | |
| N-Boc-Thr-OH | |
| N-Boc-Cys-OH | |
| N-Boc-Lys-OH | |
| Z-Val-Trp-OMe | |
| Z-Ala-Phe-OMe | |
| Z-Ala-His-Pro-OH | |
| Z-Ala-D-His-Pro-OH | |
| Gly-Ala-Trp-Leu | |
| Ser-Leu-Tyr-Ala | |
| Tyr-Leu-Tyr-Ala | |
| Z-enol esters of N-protected amino acids | |
| Z-Leu-Ala-OH | |
| Z-Ala-Asn-OH | |
| Z-Ala-Ala-Asn-AMC | |
| Z-Gly-Trp-OH | |
| Z-Gly-Trp-Met-OEt | |
| Z-CCK5 (4-8) | |
| N-Ac-Phe-Gly-NH2 | |
| Z-L-Val-L-Trp(Z-L-Ala)-OH | |
| Z-Phg-Pro-NH2 | |
| Z-Phe-Val-Pro-NH2 | |
| Z-Gly-Phe-Pro-NH2 | |
| Z-Asp-Val-Tyr-OH | |
| Z-Leu-OH | |
| Boc-Ala-OH | |
| Fmoc-Phe-OH | |
| Fmoc-Trp(Boc)-OH | |
| Fmoc-Ala-OH | |
| Fmoc-Leu-OH | |
| Fmoc-His(3-Bum)-OH | |
| Fmoc-D-His(Trt)-OH | |
| N-Boc-Aib-OH | |
| Leu-Enkephalin | |
| 4-Methyltryptophan | |
| Dimethylallyl diphosphate | DMAPP |
| Dimethylallyl tryptophan | DMAT |
| Dansyl chloride | |
| Fluorescein isothiocyanate | FITC |
| Palmitic acid | |
| Morita-Baylis-Hillman carbonates | MBH carbonates |
| 1-Hydroxy-7-azabenzotriazole | HOAt |
| N-Hydroxysuccinimide | HOSu |
| N-methyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride | EDC |
| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU |
| Piperidine | |
| Thioester | |
| Vinyl ester | |
| 2-chlorotritil chloride | |
| Phenylacetamidomethyl | PAM |
| p-Alkoxybenzyl alcohol | |
| N-methyl-N-phenyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride | |
| 4-(N,N-Dimethylamino)pyridine | DMAP |
| Tris(2-carboxyethyl)phosphine | TCEP |
| Dithiothreitol | DTT |
| 6-Chloro-1-hydroxybenzotriazole | 6-Cl-HOBt |
| 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one | HODhbt |
| N-hydroxy-5-norbornene-2,3-dicarboxylic acid imide | |
| N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline | EEDQ |
| Tetramethylfluoroformamidinium hexafluorophosphate | TFFH |
| 2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethyl-isothiouronium tetrafluoroborate | TOTT |
| 1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate | COMU |
| 2-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate | HCTU |
| Bromo-tripyrrolidino-phosphonium hexafluorophosphate | PyBrOP® |
| Diethylphosphoryl-Oxyma | DPOx |
| Diethylphosphoryl-glyceroacetonide-Oxyma | DPGOx |
| N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate | TSTU |
| O-(1,2-Dihydro-2-oxo-1-pyridyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | TPTU |
| O-(5-Norbornene-2,3-dicarboximido)-N,N,N',N'-tetramethyluronium tetrafluoroborate | TNTU |
| N-[(5-Chloro-1H-benzotriazol-1-yl)-dimethylamino-morpholino]-uronium hexafluorophosphate N-oxide | HDMC |
| 1-Hydroxybenzotriazole-6-sulfonamidomethyl resin | |
| 3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine | HOOBt |
| 1-Hydroxy-7-azabenzotriazole | HOAt |
| 4-(N,N-Dimethylamino)pyridine | DMAP |
| N-Hydroxysuccinimide | HOSu |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Dicyclohexylcarbodiimide | DCC |
| N,N'-Diisopropylcarbodiimide | DIC |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | EDC |
| Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate | BOP |
| Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate | PyBOP® |
| Bromo-tripyrrolidino-phosphonium hexafluorophosphate | PyBrOP® |
| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP |
| (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | TBTU |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU |
| O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HCTU |
| Tetramethylfluoroformamidinium hexafluorophosphate | TFFH |
| N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline | EEDQ |
| 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HBTU |
| 2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HATU |
| 2-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HCTU |
| N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate | TSTU |
| N,N,N',N'-Tetramethyl-O-(5-norbornene-2,3-dicarboximido)uronium tetrafluoroborate | TNTU |
| N,N,N',N'-Tetramethyl-O-(1,2-dihydro-2-oxo-1-pyridyl)uronium tetrafluoroborate | TPTU |
| (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU |
| (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | PyOxim |
| (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-oxido-carbenium hexafluorophosphate | PyOxB |
| Diethylphosphoryl-Oxyma | BOP-Oxy |
| Diethylphosphoryl-glyceroacetonide-Oxyma | |
| N-Boc-Phg-Pro-NH2 | |
| Z-Phe-Val-Pro-NH2 | |
| Z-Gly-Phe-Pro-NH2 | |
| Z-Ala-His-Pro-OH | |
| Z-Ala-D-His-Pro-OH | |
| Z-Val-Trp-OMe | |
| Z-Ala-Phe-OMe | |
| Z-Ala-Asn-OH | |
| Z-Ala-Ala-Asn-AMC | |
| Z-Gly-Trp-OH | |
| Z-Gly-Trp-Met-OEt | |
| Z-CCK5 (4-8) | |
| N-Ac-Phe-Gly-NH2 | |
| Z-L-Val-L-Trp(Z-L-Ala)-OH | |
| Z-Phg-Pro-NH2 | |
| Z-Phe-Val-Pro-NH2 | |
| Z-Gly-Phe-Pro-NH2 | |
| Z-Asp-Val-Tyr-OH | |
| Z-Leu-OH | |
| Boc-Ala-OH | |
| Fmoc-Phe-OH | |
| Fmoc-Trp(Boc)-OH | |
| Fmoc-Ala-OH | |
| Fmoc-Leu-OH | |
| Fmoc-His(3-Bum)-OH | |
| Fmoc-D-His(Trt)-OH | |
| N-Boc-Aib-OH | |
| Leu-Enkephalin | |
| 4-Methyltryptophan | |
| Dimethylallyl diphosphate | DMAPP |
| Dimethylallyl tryptophan | DMAT |
| Dansyl chloride | |
| Fluorescein isothiocyanate | FITC |
| Palmitic acid | |
| Morita-Baylis-Hillman carbonates | MBH carbonates |
| 1-Hydroxy-7-azabenzotriazole | HOAt |
| N-Hydroxysuccinimide | HOSu |
| N-methyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride | EDC |
| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU |
| Piperidine | |
| Thioester | |
| Vinyl ester | |
| 2-chlorotritil chloride | |
| Phenylacetamidomethyl | PAM |
| p-Alkoxybenzyl alcohol | |
| N-methyl-N-phenyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride | |
| 4-(N,N-Dimethylamino)pyridine | DMAP |
| Tris(2-carboxyethyl)phosphine | TCEP |
| Dithiothreitol | DTT |
| 6-Chloro-1-hydroxybenzotriazole | 6-Cl-HOBt |
| 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one | HODhbt |
| N-hydroxy-5-norbornene-2,3-dicarboxylic acid imide | |
| N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline | EEDQ |
| Tetramethylfluoroformamidinium hexafluorophosphate | TFFH |
| 2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethyl-isothiouronium tetrafluoroborate | TOTT |
| 1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate | COMU |
| 2-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate | HCTU |
| Bromo-tripyrrolidino-phosphonium hexafluorophosphate | PyBrOP® |
| Diethylphosphoryl-Oxyma | DPOx |
| Diethylphosphoryl-glyceroacetonide-Oxyma | DPGOx |
| N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate | TSTU |
| O-(1,2-Dihydro-2-oxo-1-pyridyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | TPTU |
| O-(5-Norbornene-2,3-dicarboximido)-N,N,N',N'-tetramethyluronium tetrafluoroborate | TNTU |
| N-[(5-Chloro-1H-benzotriazol-1-yl)-dimethylamino-morpholino]-uronium hexafluorophosphate N-oxide | HDMC |
| 1-Hydroxybenzotriazole-6-sulfonamidomethyl resin | |
| 3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine | HOOBt |
| 1-Hydroxy-7-azabenzotriazole | HOAt |
| 4-(N,N-Dimethylamino)pyridine | DMAP |
| N-Hydroxysuccinimide | HOSu |
| 1-Hydroxybenzotriazole | HOBt |
| N,N'-Dicyclohexylcarbodiimide | DCC |
| N,N'-Diisopropylcarbodiimide | DIC |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | EDC |
| Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate | BOP |
| Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate | PyBOP® |
| Bromo-tripyrrolidino-phosphonium hexafluorophosphate | PyBrOP® |
| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP |
| (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | TBTU |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU |
| O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HCTU |
| Tetramethylfluoroformamidinium hexafluorophosphate | TFFH |
| N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline | EEDQ |
| 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HBTU |
| 2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HATU |
| 2-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HCTU |
| N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate | TSTU |
| N,N,N',N'-Tetramethyl-O-(5-norbornene-2,3-dicarboximido)uronium tetrafluoroborate | TNTU |
| N,N,N',N'-Tetramethyl-O-(1,2-dihydro-2-oxo-1-pyridyl)uronium tetrafluoroborate | TPTU |
| (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU |
| (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | PyOxim |
| (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-oxido-carbenium hexafluorophosphate | PyOxB |
| Diethylphosphoryl-Oxyma | BOP-Oxy |
| Diethylphosphoryl-glyceroacetonide-Oxyma | |
| N-Boc-Phg-Pro-NH2 | |
| Z-Phe-Val-Pro-NH2 |
Incorporation into Complex Peptide Architectures (e.g., cyclic peptides, dendrimers)
The dipeptide N-Benzyloxycarbonyl-L-alanyl-L-tryptophan (this compound) serves as a valuable building block in the synthesis of more complex and conformationally constrained peptide architectures, such as cyclic peptides and dendrimers. Its incorporation relies on established principles of peptide chemistry, often involving a combination of solution-phase and solid-phase techniques. The presence of the tryptophan residue introduces unique structural and functional properties into the final macromolecule, while the alanyl moiety provides a simple, neutral spacer.
Cyclic Peptides
The synthesis of cyclic peptides incorporating the this compound motif begins with its integration into a linear peptide precursor. This is typically achieved through standard peptide coupling reactions where the carboxyl group of this compound is activated and reacted with the N-terminus of another amino acid or peptide fragment. A significant challenge in this step is the potential for racemization at the tryptophan residue during coupling. epdf.pubuodiyala.edu.iq Researchers have developed sensitive HPLC-based tests to monitor and quantify the formation of diastereomeric products (e.g., L,L,L vs. L,D,L sequences) when coupling this compound with other amino acids like valine methyl ester. uodiyala.edu.iqresearchgate.netresearchgate.net
Once the linear peptide containing the Ala-Trp sequence is assembled, macrocyclization is performed. This process involves the formation of a peptide bond between the N- and C-termini (head-to-tail), between a terminus and an amino acid side chain, or between two side chains. mdpi.com The strategy chosen depends on the desired structure and the specific amino acids in the sequence. mdpi.com Solid-phase peptide synthesis (SPPS) is a common method for assembling the linear precursor, after which the peptide is cleaved from the resin and cyclized in solution at high dilution to favor intramolecular over intermolecular reactions. researchgate.net Alternatively, on-resin cyclization can be performed, where the linear peptide is cyclized while still attached to the solid support, which can simplify purification. rsc.org
The selection of coupling reagents for the cyclization step is critical to achieving good yields. Reagents such as HATU (2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and DPPA (diphenylphosphoryl azide) are frequently employed. mdpi.comresearchgate.netrsc.org The tryptophan side chain itself can also be a point of cyclization, creating unique bicyclic structures, although this typically involves specialized enzymatic or chemical methods. nih.gov
Table 1: Synthetic Strategies for Tryptophan-Containing Cyclic Peptides
| Cyclization Strategy | Coupling/Cyclization Reagent(s) | Support/Phase | Peptide Type/Example | Source(s) |
| Head-to-Tail | PyBroP | Solid-Phase (Wang linker) | Cyclic heptapeptide | researchgate.net |
| Head-to-Side-Chain | MNBA, DMAP, DIPEA | Solid-Phase (Chlorotrityl resin) | Chaiyaphumine (Acyl-l-Thr-l-Trp-l-Pro-d-Ala-d-Phe) | mdpi.com |
| Head-to-Tail | HATU, DIPEA | Solution-Phase | Justicidin B precursor | mdpi.com |
| Intramolecular Cyclative Cleavage | N/A (Phosphorane-azide cycloaddition) | Solid-Phase | 1,5-disubstituted 1,2,3-triazole-containing macrocycle | rsc.org |
| Head-to-Tail | EDCI, HOBt | Solution-Phase | Cyclic octapeptides | researchgate.net |
Peptide Dendrimers
Peptide dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture. The incorporation of the Ala-Trp sequence into a dendrimer structure can impart specific properties, such as enhanced biological activity or self-assembly characteristics. nih.gov The synthesis typically follows either a divergent or convergent approach. rsc.orgnih.gov
In a divergent synthesis , the dendrimer is built outwards from a central core molecule. rsc.org For peptide dendrimers, a common core is a poly-lysine scaffold, where the α- and ε-amino groups of each lysine (B10760008) residue serve as branching points. mdpi.com To incorporate the Ala-Trp unit, this compound would first have its N-terminal Z-group removed to yield H-Ala-Trp-OH. This dipeptide can then be coupled to the terminal amino groups of the growing dendrimer in each generation using standard peptide coupling chemistry. nih.gov This process is repeated to build successive layers or "generations" of the dendrimer.
In a convergent synthesis , pre-synthesized dendritic branches (dendrons) are prepared first and then attached to a central core in the final step. rsc.org A dendron containing the Ala-Trp sequence could be synthesized and then coupled to a multifunctional core. This approach offers better control over the final structure and purity.
Studies have shown that dendrimers rich in tryptophan residues can exhibit significant biological activities. nih.gov For instance, amphiphilic peptide dendrimers with surface-exposed tryptophan residues have been designed and synthesized to target cancer cells. nih.gov In these structures, the tryptophan moiety is crucial for the dendrimer's function, and its strategic placement within the dendritic architecture is key to its efficacy. nih.govnih.gov The synthesis of such complex molecules relies on the robust and predictable nature of peptide coupling reactions involving building blocks like the Ala-Trp dipeptide.
Table 2: Approaches for Synthesizing Peptide Dendrimers
| Synthetic Approach | Core Molecule | Branching Unit / Peptide | Key Features | Source(s) |
| Divergent | Ethylenediamine | Methyl Acrylate, Ethylenediamine | Synthesis of PAMAM dendrimers, which can be functionalized with peptides. | rsc.orggoogle.com |
| Divergent (SPPS) | Poly-lysine (Lys) | Boc-Lys(Boc) or Fmoc-Lys(Fmoc) | Allows for stepwise synthesis of defined peptide sequences on branches. | mdpi.com |
| Convergent | Multifunctional Core | Pre-synthesized peptide dendrons | Better structural control; attachment of large branches in the final step. | rsc.org |
| Convergent (Click Chemistry) | Alkyne-modified dendrimer | Azido-terminated peptides | Highly efficient and specific ligation reaction for attaching peptides. | nih.gov |
| Convergent (Native Chemical Ligation) | Ketone-modified PAMAM | Cysteine-terminated peptides | Forms a native peptide bond between unprotected peptide chains and the core. | nih.govacs.org |
Spectroscopic Characterization of Peptide Conformation
The three-dimensional structure of this compound in solution is not static but exists as an ensemble of conformations. Spectroscopic techniques are crucial for elucidating the preferred conformations and the dynamics of their interconversion.
Circular Dichroism (CD) Spectroscopy for Peptide Conformation Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides and proteins. For this compound, the CD spectrum is dominated by signals from the peptide backbone and the indole chromophore of the tryptophan residue.
The far-ultraviolet (UV) region of the CD spectrum provides insight into the peptide's backbone conformation. While it has often been assumed that aromatic side chains have a negligible role in this region, studies show that tryptophan side chains can make significant contributions. nih.gov The interaction between the tryptophan side chain and the adjacent peptide groups, particularly the indole Bb transition around 220 nm, is highly dependent on both the backbone and side-chain conformation (dihedral angles φ, ψ, and χ₂). nih.gov Simple tryptophan derivatives, such as N-acetyl-L-tryptophan methylamide, often exhibit a positive CD band near 220 nm. nih.gov In more structured peptides, such as those forming β-hairpins, characteristic CD signals may include a negative band around 215 nm (indicative of β-sheet content) and a positive band near 228 nm, which arises from the specific excitonic coupling between interacting indole rings of paired tryptophan residues. nih.govnih.gov For L-enantiomers of amino acids like L-tryptophan, a maximum peak of ellipticity is typically observed around 234 nm. researchgate.net
Table 1: Typical CD Spectral Features for Tryptophan-Containing Peptides
| Wavelength (nm) | Sign | Associated Conformation/Interaction |
|---|---|---|
| ~215 | Negative | β-sheet secondary structure nih.govnih.gov |
| ~228 | Positive | Indole-indole interactions (exciton coupling) nih.govnih.gov |
| ~230 | Positive | Aromatic side-chain contributions nih.gov |
This interactive table summarizes common CD signals observed in peptides containing tryptophan, which are relevant for the conformational analysis of this compound.
Fluorescence Spectroscopy for Probing Interactions and Conformational Changes
The intrinsic fluorescence of the tryptophan residue in this compound serves as a sensitive probe of its local microenvironment. nih.gov The photophysical properties of tryptophan, including its emission spectrum, quantum yield, and fluorescence lifetime, are significantly altered by factors such as solvent polarity, hydrogen bonding, and interactions with quenching agents. nih.govacs.org
The fluorescence of tryptophan is highly sensitive to the polarity of its surroundings. acs.org In polar, aqueous environments, the emission maximum (λmax) is typically around 350-355 nm. mdpi.com A blue shift in the emission maximum to shorter wavelengths (330-340 nm) indicates the movement of the indole ring into a more nonpolar or hydrophobic environment. mdpi.com The fluorescence quantum yield (ΦF) of tryptophan can vary significantly, from as low as 0.01 to as high as 0.35, depending on its environment within a peptide or protein structure. nih.gov
Fluorescence lifetime measurements provide dynamic information. The fluorescence decay of tryptophan is often complex and best described by a multi-exponential model, reflecting the existence of different conformational states. mdpi.comnih.gov For example, studies on the dipeptide Ala-Trp (AW) at pH 5.5 revealed three distinct fluorescence lifetimes: 0.44 ns, 1.28 ns, and 3.64 ns, corresponding to different conformers. mdpi.com Such variations in fluorescence parameters are invaluable for monitoring conformational changes upon binding to other molecules or macromolecules. nih.gov
Table 2: Representative Fluorescence Properties of Tryptophan in Peptides
| Parameter | Value | Condition/Interpretation | Source |
|---|---|---|---|
| Emission Max (λmax) | ~350-355 nm | Exposed to polar (aqueous) environment | mdpi.com |
| Emission Max (λmax) | ~330-340 nm | Buried in nonpolar environment | mdpi.com |
| Quantum Yield (ΦF) | 0.01 - 0.35 | Varies with local environment | nih.gov |
This interactive table presents typical fluorescence data for tryptophan residues, which can be used to interpret the local environment of the Trp side chain in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination
NMR spectroscopy is an essential tool for determining the detailed three-dimensional structure and dynamics of peptides in solution. For this compound, ¹H NMR provides information on through-bond and through-space connectivities, allowing for the assignment of resonances and the calculation of inter-proton distances.
Key proton signals include those from the alanine methyl group, the α-protons of both residues, the β-protons of tryptophan, and the aromatic protons of the indole and benzyloxycarbonyl groups. The chemical shift of the amide protons is particularly sensitive to hydrogen bonding. In peptides capable of forming stable structures like hairpins, specific interactions can be identified through significant upfield or downfield shifts. nih.gov For instance, an interaction between a tryptophan side chain and a backbone amide proton can result in a large upfield shift for that proton's signal. nih.gov The indole N-H proton of tryptophan itself gives a characteristic resonance, which has been identified at 10.1 ppm in phantom experiments. nih.gov Analysis of Nuclear Overhauser Effects (NOEs) can establish spatial proximity between protons, which is critical for defining the peptide's conformational preferences.
Intermolecular Interactions with Biological Macromolecules
The structure of this compound facilitates a range of non-covalent interactions with larger biological molecules, such as proteins and lipid membranes. The tryptophan residue, with its large hydrophobic surface area and hydrogen-bonding capabilities, is central to these interactions.
Peptide-Protein Binding Dynamics
The tryptophan side chain is frequently involved in key binding interactions at protein-protein interfaces. This compound can serve as a simple model for such interactions. Studies on the binding of L-tryptophan to serum albumins, for example, show specific binding events that can be characterized by association constants. nih.govnih.gov The binding affinity is influenced by the presence of other molecules, such as fatty acids, which can compete for binding sites. nih.gov
The indole ring of tryptophan can participate in various interactions:
Hydrophobic interactions: The large, nonpolar indole ring can favorably interact with hydrophobic pockets on a protein's surface.
Hydrogen bonding: The indole N-H group can act as a hydrogen bond donor.
Cation-π interactions: The electron-rich π-system of the indole ring can interact favorably with cationic side chains of residues like lysine or arginine on a protein surface. nih.gov
The binding of this compound to a protein target would likely involve a process of conformational selection, where the protein selects and stabilizes a specific conformation of the peptide from its solution ensemble that is optimal for binding. acs.org This process can be monitored by techniques like fluorescence quenching or changes in the CD spectrum upon titration of the protein.
Membrane-Mimetic Environment Effects on Peptide Structure
Tryptophan residues play a crucial role as "anchors" for proteins and peptides within biological membranes. mdpi.com They preferentially locate at the lipid-water interface, with the indole ring oriented towards the lipid phase and the peptide backbone remaining in the more aqueous environment. nih.gov
When this compound interacts with a membrane-mimetic system (e.g., micelles or lipid vesicles), a significant conformational change is expected. mdpi.com This can be observed through several spectroscopic changes:
A blue shift in the tryptophan fluorescence emission maximum, indicating the transfer of the indole side chain from the aqueous phase to the nonpolar lipidic environment. mdpi.com
Changes in fluorescence lifetime and anisotropy, reflecting the restricted motion of the peptide within the more viscous membrane interface. nih.gov
Alterations in the CD spectrum, potentially indicating the adoption of a more ordered conformation upon membrane association. Studies on WALP peptides, which are flanked by tryptophan residues, show they adopt a stable α-helical conformation within membranes. mdpi.com
The interaction is stabilized by hydrogen bonding between the tryptophan indole N-H and the lipid carbonyl or phosphate (B84403) groups, as well as by the hydrophobic effect. nih.gov These interactions are energetically significant and contribute substantially to the stability of membrane-associated peptides. nih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name | Abbreviation / Other Names |
|---|---|
| N-Benzyloxycarbonyl-L-alanyl-L-tryptophan | This compound |
| N-acetyl-L-tryptophan methylamide | - |
| L-tryptophan | Trp, W |
| L-alanine | Ala, A |
| Glycine | Gly, G |
| Lysine | Lys, K |
| Threonine | Thr, T |
| N,N'-methylenebisacrylamide | - |
| Palmitic acid | - |
| Oleic acid | - |
| Lauric acid | - |
| Water | H₂O |
| Dextran | - |
| Ficoll | - |
| Polyethylene glycol | PEG |
Aromatic Interactions in Peptide Assemblies and Recognition
Aromatic interactions, including π-π stacking, cation-π, and other non-covalent forces, are crucial in determining the structure and function of proteins and peptides. nih.gov In peptide assemblies, these interactions can drive the formation of well-ordered structures. For tryptophan-containing peptides, the indole side chain is a key player in these interactions.
Studies on various tryptophan-containing peptides have demonstrated that there isn't a single, dramatically preferred orientation for the interaction between two indole rings. nih.gov However, specific orientations of the indole ring relative to the peptide backbone are often favored in particular secondary structures like β-turns and extended conformations. nih.gov In the context of this compound, both the benzyloxycarbonyl group and the tryptophan's indole ring can participate in π-π stacking interactions. These interactions can occur intramolecularly, influencing the peptide's fold, or intermolecularly, leading to self-assembly.
The formation of such assemblies can be a critical aspect of a peptide's biological activity or its utility in biomaterials. The interplay between hydrogen bonding of the peptide backbone and the aromatic stacking of the side chains can lead to the formation of various nanostructures. researchgate.net The hydrophobic nature of the aromatic groups also plays a significant role in driving the aggregation of peptides in aqueous environments. researchgate.net
| Type of Interaction | Potential Participating Moieties in this compound | Significance |
| π-π Stacking | Indole-Indole, Indole-Benzyloxycarbonyl, Benzyloxycarbonyl-Benzyloxycarbonyl | Drives self-assembly and stabilizes specific conformations. |
| Hydrogen Bonding | Peptide backbone amides and carbonyls, Tryptophan indole N-H | Directs the formation of secondary structures like β-sheets. |
| Hydrophobic Interactions | Aromatic rings, Alanine methyl group | Contributes to the overall driving force for aggregation in aqueous solution. |
Computational Chemistry and Molecular Modeling Applications
Computational methods are invaluable tools for exploring the conformational preferences and interaction energies of peptides like this compound at an atomic level of detail. These techniques provide insights that can be difficult to obtain through experimental methods alone.
Quantum Chemical Calculations for Conformational Landscapes
Quantum chemical calculations, such as density functional theory (DFT) or ab initio methods, can provide highly accurate information about the electronic structure and energetics of a molecule. u-tokyo.ac.jprsdjournal.org For this compound, these calculations can be used to map out the potential energy surface as a function of its dihedral angles, revealing the lowest energy (most stable) conformations.
By systematically rotating the key rotatable bonds (e.g., the peptide backbone angles φ and ψ, and the side-chain angles χ1 and χ2), a conformational landscape can be generated. This landscape identifies the various local energy minima and the energy barriers between them. Such analyses on tryptophan itself have shown that specific conformers are dominant in solution. rsc.orgcolab.ws For this compound, these calculations would elucidate how the addition of the N-terminal benzyloxycarbonyl group and the C-terminal alanine residue influences the conformational preferences of the tryptophan residue.
Molecular Dynamics Simulations for Dynamic Behavior
For this compound, an MD simulation could reveal:
The predominant conformations in solution and the timescales of transitions between them.
The stability of intramolecular hydrogen bonds and aromatic interactions.
The dynamics of water molecules around the peptide and their role in mediating interactions.
The initial stages of self-assembly, where multiple peptide molecules begin to interact and form larger aggregates.
Ligand-Target Docking and Binding Free Energy Predictions
If this compound were to be investigated as a potential ligand for a biological target, such as a receptor or enzyme, molecular docking and binding free energy calculations would be essential. nih.govnih.govmdpi.com Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. youtube.com
The general workflow for such a study would involve:
Preparation of the Receptor and Ligand: Obtaining or modeling the 3D structures of both the target protein and this compound.
Docking Simulation: Using a docking program to sample a wide range of possible binding poses of this compound within the active or allosteric site of the target.
Scoring and Ranking: The docking program calculates a score for each pose, estimating the binding affinity. The poses are then ranked based on this score.
Binding Free Energy Calculation: More rigorous (and computationally expensive) methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP), can be used to refine the binding affinity prediction for the most promising poses.
Research on N-acyl-L-tryptophan derivatives has shown their potential as antagonists for receptors like the human neurokinin-1 (NK-1) receptor, highlighting the therapeutic relevance of such molecules. nih.gov
| Computational Method | Application to this compound | Expected Insights |
| Quantum Chemical Calculations | Conformational energy landscape mapping. | Identification of stable conformers and intramolecular interactions. |
| Molecular Dynamics Simulations | Simulation of the peptide in a solvent box. | Understanding of dynamic behavior, flexibility, and solvent effects. |
| Ligand-Target Docking | Predicting the binding mode to a receptor. | Identification of key interactions and potential as a bioactive molecule. |
| Binding Free Energy Calculations | Estimating the affinity for a target. | Quantitative prediction of the binding strength. |
Mechanistic Investigations into Biochemical and Enzymatic Activities
Role in Endogenous Tryptophan Metabolic Pathways
Tryptophan is an essential amino acid that serves as a precursor for the synthesis of proteins and several bioactive compounds through distinct metabolic routes, primarily the kynurenine and serotonin (B10506) pathways. nih.gov These pathways are critical for numerous physiological functions.
The kynurenine pathway is the principal route for tryptophan catabolism, accounting for approximately 95% of its degradation. nih.govresearchgate.net This pathway generates several neuroactive and immunomodulatory metabolites, and its dysregulation is associated with various pathological conditions. The first and rate-limiting step is catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO). nih.govnih.gov Inhibition of these enzymes, particularly IDO1, is a significant area of therapeutic research. nih.govnih.gov
While synthetic tryptophan analogs are widely investigated as modulators of the kynurenine pathway, primarily as IDO1 inhibitors, the specific role of Z-Ala-Trp-OH in modulating this pathway has not been detailed in the available scientific literature. As a dipeptide with a protected N-terminus, its direct interaction as a substrate or a classical competitive inhibitor in the same manner as simple tryptophan mimetics would require specific investigation.
A smaller fraction of tryptophan is directed towards the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine). nih.gov This biochemical pathway involves two main enzymatic steps: the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase (TPH), followed by the decarboxylation of 5-HTP to serotonin. nih.gov
The potential of this compound to serve as a precursor for serotonin synthesis is considered unlikely. The presence of the N-terminal benzyloxycarbonyl (Z) protecting group fundamentally alters the molecule's structure compared to free tryptophan or tryptophan-containing peptides that can be hydrolyzed to release free tryptophan. This N-terminal modification would likely prevent its recognition and processing by the enzymes of the serotonin synthesis pathway.
Enzyme Modulation and Inhibition Profiles by this compound and its Analogs
The dipeptidic nature of this compound, combined with its specific amino acid residues and protecting group, suggests it may interact with various enzymes, particularly those that recognize peptide substrates.
IDO1 has become a significant target in immunotherapy due to its role in creating an immunosuppressive microenvironment by depleting tryptophan. nih.govnih.gov The development of IDO1 inhibitors is a major focus of research, with many inhibitors being tryptophan analogs that act as competitive inhibitors. nih.gov Some of these inhibitors are dipeptides, which can offer advantages in terms of selectivity and pharmacokinetic properties.
The inhibitory potential and specific mechanism of this compound against IDO1 have not been explicitly reported. Generally, IDO1 inhibitors can function through several mechanisms, including competitive inhibition at the tryptophan binding site, non-competitive inhibition by binding to an allosteric site, or interference with the enzyme's heme cofactor. researchgate.net For a dipeptide like this compound, any inhibitory activity would depend on its ability to fit within the enzyme's active site and interact with key residues.
N-benzyloxycarbonyl-protected peptides are known to act as inhibitors for certain classes of proteases, including serine and cysteine proteases. nih.govmdpi.com These enzymes play crucial roles in numerous physiological processes, and their inhibition is a key strategy in drug development. nih.gov
Dipeptidyl peptidase-4 (DPP-4), a serine exopeptidase, is a well-studied target for which dipeptide-based inhibitors are relevant. nih.govbrieflands.com DPP-4 typically cleaves dipeptides from the N-terminus of polypeptides, particularly where the penultimate residue is proline or alanine (B10760859). nih.govnih.gov Structure-activity relationship studies have shown that dipeptides containing tryptophan can be effective DPP-IV inhibitors, with the hydrophobicity and bulk of the tryptophan residue contributing to inhibitory activity. mdpi.comresearchgate.net The presence of an N-terminal protecting group, such as the Z-group, can further enhance binding and inhibitory potency against various peptidases by interacting with hydrophobic pockets in or near the active site.
| Peptide/Analog Structure | Target Enzyme Class | Key Structural Features for Inhibition | Observed Effect |
|---|---|---|---|
| Trp-Pro | Dipeptidyl Peptidase IV (DPP-IV) | N-terminal Tryptophan, C-terminal Proline | Increased inhibitory activity. researchgate.net |
| Ile-Pro-Ile | Dipeptidyl Peptidase IV (DPP-IV) | Hydrophobic residues, Proline | Potent inhibition. mdpi.com |
| Z-Pro-Prolinal | Prolyl Endopeptidase (Serine Protease) | N-terminal Z-group, Prolinal transition-state mimic | Potent transition-state analog inhibitor. nih.gov |
| Various Dipeptides | Dipeptidyl Peptidase IV (DPP-IV) | Hydrophobicity, bulkiness, and polarity of N-terminal amino acid | Contributes to improved inhibition. researchgate.net |
Given these precedents, this compound could potentially interact with peptidases that have a preference for hydrophobic residues at their S1 and S2 subsites. The alanine would fit into the S2 subsite, while the larger tryptophan residue would occupy the S1 subsite.
The specific binding mode of this compound to any enzyme has not been structurally characterized. However, based on its chemical structure, a hypothetical binding model can be proposed. The binding of peptide-like inhibitors to proteases is typically governed by a combination of interactions. nih.gov
Active Site Binding: In a scenario where this compound acts as a competitive inhibitor of a peptidase, it would occupy the active site in a substrate-like manner. The tryptophan side chain's indole (B1671886) ring could engage in π-π stacking or hydrophobic interactions with aromatic or nonpolar residues in the enzyme's S1 pocket. The alanine side chain would similarly interact with the S2 pocket. The N-terminal benzyloxycarbonyl group could provide additional hydrophobic and aromatic interactions, enhancing binding affinity. The peptide backbone is capable of forming a network of hydrogen bonds with the enzyme, mimicking the interactions of a natural substrate.
Allosteric Binding: It is also conceivable that derivatives of this compound could bind to an allosteric site, a location distinct from the active site, thereby inducing a conformational change that modulates enzyme activity. Such binding would be highly dependent on the specific topology of the target enzyme and the existence of a suitable allosteric pocket that can accommodate the dipeptide structure. The flexibility of the dipeptide would allow it to adapt to the conformation of such a site.
Influence on Protein Folding and Structural Stability
There is no available research data on the specific effects of this compound on the processes of protein folding or its contribution to the structural stability of proteins. While tryptophan residues are known to be crucial in protein folding due to the properties of the indole side chain, the influence of the Z-Ala- moiety on these functions has not been investigated.
Effects on Cellular Metabolism and Signaling Pathways (e.g., Aryl Hydrocarbon Receptor, Pregnane X Receptor)
No studies have been published detailing the metabolic fate of this compound within cells or its potential interactions with signaling pathways. Specifically, there is no evidence to suggest that this compound acts as a ligand or modulator for the Aryl Hydrocarbon Receptor (AHR) or the Pregnane X Receptor (PXR). Research has shown that metabolites of the amino acid L-tryptophan can interact with these receptors, but this is not indicative of the activity of the distinct chemical entity this compound.
Biological Impact and Potential Therapeutic Applications
Research into Antimicrobial Efficacy and Mechanisms of Action
Peptides incorporating tryptophan (Trp) are a promising class of antimicrobial agents. The unique properties of the tryptophan side chain are crucial for their efficacy against a range of pathogens.
Interaction with Bacterial Membranes and Cell Integrity
The primary mechanism by which many tryptophan-rich antimicrobial peptides (AMPs) exert their effect is through the physical disruption of bacterial cell membranes. The indole (B1671886) side chain of tryptophan allows it to anchor the peptide at the lipid-water interface of the cell membrane. This interaction is a critical first step in compromising the membrane's integrity.
Once anchored, these peptides can induce membrane permeabilization through various proposed models, such as the "barrel-stave" or "toroidal-pore" models, leading to the leakage of essential cytoplasmic components and ultimately, cell death. This direct physical mechanism is advantageous as it is less likely to induce microbial resistance compared to conventional antibiotics that target specific metabolic pathways. For instance, studies on the duck cathelicidin dCATH and its truncated derivatives, dCATH(1–16) and dCATH(5–20), which contain tryptophan, demonstrated that they kill bacteria by increasing membrane permeability and causing a loss of membrane integrity.
Furthermore, these peptides show selectivity, often targeting the negatively charged membranes of bacteria over the zwitterionic membranes of mammalian cells, which is partly attributed to the electrostatic interactions between cationic residues in the peptide and anionic components of the bacterial membrane.
Structure-Activity Relationships in Antimicrobial Peptides derived from or related to Z-Ala-Trp-OH
Key findings from SAR studies include:
Hydrophobicity : Increasing the hydrophobicity of a peptide, often by adding tryptophan or other hydrophobic residues, generally enhances its antimicrobial activity by promoting deeper insertion into the bacterial membrane's hydrophobic core.
Cationic Nature : The presence of positively charged amino acids, such as arginine (Arg), alongside hydrophobic residues like tryptophan, creates an amphipathic structure. This is crucial for the initial electrostatic attraction to the negatively charged bacterial surface and subsequent membrane disruption.
Tryptophan Content : The number and position of tryptophan residues significantly impact efficacy. Studies on dCATH-derived peptides showed that truncated versions containing at least one tryptophan residue retained strong antibacterial activity, whereas derivatives lacking tryptophan had significantly diminished activity. This highlights that a single tryptophan can be sufficient to maintain antimicrobial function.
| Peptide | Key Structural Feature | Observed Antimicrobial Activity | Reference Finding |
|---|---|---|---|
| dCATH (Parent Peptide) | Contains two Trp residues (W4 and W17) | Broad-spectrum antimicrobial activity | Serves as a template for potent AMPs. |
| dCATH(1–16) and dCATH(5–20) | Truncated peptides, each containing one Trp residue | Potent antibacterial activity, with MIC values from 1 to 8 μM against tested strains | Demonstrates that one Trp residue is sufficient for high antimicrobial efficacy. |
| dCATH-derived peptides | Tryptophan residues removed | Significantly reduced antimicrobial activity | Confirms the critical role of Trp in the peptide's mechanism of action. |
Neuropharmacological Studies of this compound
The tryptophan component of this compound is a crucial molecule in neuropharmacology, primarily because it is the essential amino acid precursor for the synthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT).
Modulation of Neurotransmitter Systems
Tryptophan availability is the rate-limiting step in the synthesis of serotonin in the brain. Since tryptophan cannot be synthesized by the body, its levels depend on dietary intake. It crosses the blood-brain barrier via a transport system that it shares with other large neutral amino acids (LNAAs). Therefore, the ratio of tryptophan to other LNAAs in the plasma directly influences its uptake into the brain and subsequent serotonin production.
This relationship forms the basis for studies on how dietary tryptophan can modulate neurotransmitter systems and affect mood, cognition, and behavior.
Serotonin Synthesis : Increased brain tryptophan levels lead to higher rates of serotonin synthesis, which can influence processes like sleep, mood, and aggression.
Behavioral Effects : Studies have shown that tryptophan supplementation can have a suppressive effect on aggressive behavior, an effect believed to be mediated by the brain's serotonergic system.
| Factor | Mechanism | Impact on Neurotransmitter System |
|---|---|---|
| Dietary Tryptophan Intake | Serves as the sole precursor for serotonin (5-HT) synthesis in the brain. | Directly influences the rate of serotonin production, affecting mood and behavior. |
| Blood-Brain Barrier Transport | Competes with other large neutral amino acids (LNAAs) for transport into the brain. | The ratio of Tryptophan to LNAAs in the plasma is a key determinant of central nervous system serotonin levels. |
| Tryptophan Depletion/Supplementation | Altering dietary intake changes precursor availability for the enzyme tryptophan hydroxylase. | Used experimentally to study the effects of low or high serotonin function on psychological and physiological processes. |
Neuroprotective Properties
Beyond its role as a neurotransmitter precursor, tryptophan and peptides containing it have been investigated for neuroprotective effects. Research has shown that certain tryptophan-containing peptides can exhibit dual neuroprotective activities. For example, some peptides derived from lactoferrin have been found to inhibit prolyl endopeptidase (PEP), an enzyme implicated in the degradation of neuroactive peptides. Furthermore, some tryptophan-containing peptides have demonstrated the ability to protect against β-amyloid peptide toxicity in models like Caenorhabditis elegans, suggesting a potential role in mitigating processes associated with neurodegenerative diseases. These peptides may exert their protective effects by interfering with the aggregation of amyloid-β oligomers.
Investigations in Oncological Contexts
The role of tryptophan metabolism in oncology is a field of growing interest, as cancer cells can exploit this essential amino acid to promote their growth and evade the immune system. nih.gov While no direct studies on this compound in cancer were identified, the broader context of tryptophan metabolism provides critical insights.
Tumors often upregulate enzymes such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which are the rate-limiting enzymes in the kynurenine pathway of tryptophan catabolism. nih.govaacrjournals.org This enzymatic activity has two major consequences that benefit the tumor:
Tryptophan Depletion : By breaking down tryptophan in the tumor microenvironment, cancer cells starve nearby immune cells, particularly T-cells, which require tryptophan to function. This depletion can lead to T-cell anergy (inactivation) and apoptosis (cell death), effectively suppressing the anti-tumor immune response. aacrjournals.orgnih.gov
Production of Immunosuppressive Metabolites : The breakdown of tryptophan produces metabolites like kynurenine, which actively suppress T-cell function and promote an immunosuppressive environment that allows the tumor to escape immune detection. nih.govaacrjournals.org
Because of this central role, targeting tryptophan metabolism has become an attractive strategy in cancer immunotherapy. spandidos-publications.com Inhibitors of the IDO enzyme are being investigated in clinical trials with the goal of restoring the immune system's ability to attack cancer cells. nih.gov Furthermore, some studies have explored the use of tryptophan itself as a fluorescent probe within anticancer peptides to study their mechanism of action and selectivity for cancer cell membranes. mdpi.com
Oxidative Degradation and Stability in Biological Milieu
The in vivo utility of any peptide-based therapeutic is heavily dependent on its stability. The tryptophan residue in this compound is particularly susceptible to oxidation, which is a primary pathway for its degradation in a biological environment.
The indole ring of tryptophan is highly reactive and prone to oxidation by various reactive oxygen species (ROS) that are present in biological systems. This oxidative degradation can lead to a variety of products, with N-formylkynurenine (NFK) and oxindolylalanine (OIA) being among the most common.
The formation of these products involves the cleavage of the pyrrole ring of the indole side chain researchgate.netelifesciences.org. ROS can attack the indole ring, leading to the formation of intermediates that rearrange into NFK. Kynurenine can subsequently be formed from NFK. The oxidation of tryptophan residues is an irreversible modification that flags proteins for degradation and can alter their function elifesciences.org. This process is well-documented for tryptophan within larger proteins and peptides and is expected to be a major degradation pathway for this compound in an oxidative environment researchgate.netresearchgate.net.
Table 1: Major Oxidative Degradation Products of Tryptophan Residue This table is interactive. You can sort and filter the data.
| Degradation Product | Abbreviation | Chemical Change |
|---|---|---|
| N-formylkynurenine | NFK | Cleavage of the indole pyrrole ring with the addition of two oxygen atoms. |
| Oxindolylalanine | OIA | Oxidation of the indole ring to an oxindole structure. |
The oxidative degradation of the tryptophan residue has significant implications for the in vivo stability and bioavailability of this compound. The conversion of tryptophan to NFK, OIA, or other oxidation products fundamentally alters the chemical structure and physicochemical properties of the dipeptide.
This structural change can lead to a loss of biological activity, as the specific interactions of the tryptophan side chain with a biological target would be disrupted. Furthermore, such modifications can affect the peptide's susceptibility to proteolytic degradation by peptidases, potentially altering its half-life in circulation researchgate.net. While some tryptophan-containing dipeptides have been shown to be bioavailable after oral administration, their plasma concentrations are often low and they are eliminated rapidly researchgate.net. The oxidative lability of the tryptophan residue in this compound would likely contribute to its rapid clearance and low bioavailability, limiting its potential therapeutic efficacy if administered systemically. Any potential development of this compound for therapeutic use would need to address this inherent instability.
Advanced Research Directions and Future Perspectives for N Benzyloxycarbonyl L Alanyl L Tryptophan
Development of Novel Peptide-Based Therapeutic Modalities
The inherent properties of the tryptophan and alanine (B10760859) residues make Z-Ala-Trp-OH a valuable precursor for creating next-generation peptide therapeutics. Research is moving towards incorporating such dipeptides into complex structures to enhance biological activity, stability, and target specificity.
One promising direction is the design of antimicrobial peptides (AMPs). The tryptophan residue, with its large hydrophobic side chain, is known to play a critical role in the activity of AMPs by facilitating membrane insertion and disruption of pathogenic bacteria. nih.gov The incorporation of an Ala-Trp motif derived from this compound could be used to design novel AMPs with potent activity. The alanine component can provide structural simplicity and appropriate spacing, while the tryptophan drives the interaction with bacterial membranes. nih.gov
Furthermore, this compound is an ideal building block for creating "stapled" or constrained peptides. These are peptides locked into a specific conformation, often leading to increased stability, cell permeability, and binding affinity to therapeutic targets. nih.gov Research has demonstrated that intramolecular linkages can be formed between tryptophan and other aromatic residues (like tyrosine or phenylalanine) within a peptide sequence through metal-catalyzed C-H activation processes. nih.gov Using this compound in solid-phase peptide synthesis (SPPS) allows for the precise placement of the tryptophan residue, which can later be chemically "stapled" to another part of the peptide chain, creating a rigid structure with potentially enhanced biological activity for targets in oncology or neuropharmacology. nih.govchemimpex.com
The modification of peptides involved in cell recognition is another key area. For instance, the introduction of halotryptophans into RGD peptides, which target integrin receptors, has been shown to increase affinity and selectivity. acs.org This suggests that this compound could be chemically modified at the tryptophan indole (B1671886) ring before or after incorporation into a peptide, allowing for the fine-tuning of the therapeutic's interaction with its biological target.
| Therapeutic Modality | Role of Ala-Trp Motif | Research Findings |
| Antimicrobial Peptides (AMPs) | Membrane insertion and disruption | Tryptophan's hydrophobicity enhances peptide aggregation on bilayer surfaces, leading to increased membrane disruption. nih.gov |
| Stapled Peptides | Conformational stabilization | Tryptophan can be linked to other aromatic residues (e.g., Tyr, Phe) via C-H activation to create conformationally constrained peptides with stronger biological activity. nih.gov |
| Integrin-Targeting Peptides | Enhanced binding affinity and selectivity | Modification of tryptophan residues within RGD peptides can significantly increase their affinity for specific integrin subtypes, such as αvβ3. acs.org |
Applications in Diagnostic Probes and Biosensors
The unique fluorescent properties of the tryptophan indole ring make this compound a candidate for the development of sensitive diagnostic tools and biosensors. Tryptophan's intrinsic fluorescence is highly sensitive to its local environment, a characteristic that can be exploited for detecting molecular interactions.
Future research could focus on integrating Ala-Trp dipeptides into probes designed to detect specific enzymes or pathogens. For example, a peptide probe containing an Ala-Trp sequence could be designed to be a substrate for a particular protease associated with a disease. Cleavage of the peptide would alter the local environment of the tryptophan, leading to a detectable change in its fluorescence signal. This principle can be applied to create "turn-on" or "turn-off" fluorescent sensors for real-time monitoring of enzymatic activity.
Moreover, peptides are increasingly used as biorecognition elements in biosensors for pathogen detection. mdpi.commdpi.com An Ala-Trp containing peptide could be designed to bind specifically to a surface protein on a virus or bacterium. Immobilizing such a peptide onto a transducer surface could form the basis of an electrochemical or optical biosensor. The binding event could be detected through changes in impedance, potential, or fluorescence, offering a method for rapid and specific pathogen identification. mdpi.com
Another advanced application lies in the creation of transcriptional biosensors. Tryptophan and its metabolites are known to regulate gene expression through transcription factors like the Tryptophan repressor (TrpR). nih.govnih.gov Synthetic biology approaches could engineer cells with biosensor circuits where the binding of a tryptophan-containing peptide, or a metabolite thereof, to a modified TrpR controls the expression of a reporter gene (e.g., GFP). This could allow for the quantification of specific tryptophan derivatives in complex biological samples. nih.gov
| Application Area | Principle of Operation | Potential of this compound |
| Enzyme Activity Probes | Environment-sensitive fluorescence | An Ala-Trp sequence within a peptide substrate can report on cleavage events through changes in tryptophan's intrinsic fluorescence. |
| Pathogen Detection | Specific binding recognition | Peptides containing Ala-Trp can be designed as biorecognition elements that bind to pathogen surfaces, with detection via electrochemical or optical signals. mdpi.commdpi.com |
| Transcriptional Biosensors | Ligand-induced gene expression | As a source of tryptophan, the dipeptide or its derivatives could interact with engineered TrpR transcription factors to regulate a reporter gene output. nih.govnih.gov |
Integration into Advanced Biotechnological Processes
The use of this compound extends into the optimization and innovation of biotechnological processes, particularly in the areas of enzymatic peptide synthesis and microbial production of complex molecules.
Traditional chemical peptide synthesis generates significant chemical waste. A greener alternative is the use of enzymes for peptide bond formation. Aminopeptidases, for example, have been shown to catalyze the synthesis of dipeptides in organic solvents. researchgate.net Research into enzymes with specificity for Z-Ala as an acyl donor and a tryptophan derivative as an acceptor could lead to highly efficient and environmentally friendly methods for producing specific Ala-Trp containing peptides. This enzymatic approach offers high stereoselectivity and avoids the need for extensive protecting group chemistry beyond the initial Z-protection. researchgate.net
Furthermore, metabolic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum is a well-established method for the industrial production of amino acids, including L-tryptophan. mdpi.comresearchgate.net Future biotechnological processes could involve engineering these microbial chassis to produce not just single amino acids, but specific dipeptides. By introducing engineered enzymes capable of linking alanine and tryptophan, it may be possible to develop fermentation-based processes for the direct production of Ala-Trp, which could then be chemically protected to yield this compound. This would represent a significant advancement by integrating biocatalysis directly into the manufacturing of peptide building blocks.
The dipeptide can also be used in cell-free protein synthesis systems. These systems provide a controlled environment for producing proteins and peptides without the constraints of a living cell. This compound, after deprotection, could be supplied as a precursor to systems engineered to produce peptides rich in this specific sequence, potentially improving yield and simplifying purification processes for certain biotherapeutics.
| Biotechnological Process | Role of this compound | Future Perspective |
| Enzymatic Peptide Synthesis | Substrate for biocatalysis | Development of specific aminopeptidases or ligases for the clean and efficient synthesis of Ala-Trp dipeptides from protected precursors. researchgate.net |
| Microbial Fermentation | Target molecule for production | Engineering metabolic pathways in E. coli or other microbes to directly synthesize the Ala-Trp dipeptide from simple carbon sources. mdpi.comresearchgate.net |
| Cell-Free Synthesis | Precursor building block | Supplying Ala-Trp to in vitro translation systems to enhance the production of specific peptide sequences. |
Q & A
Basic: What are the standard protocols for synthesizing Z-Ala-Trp-OH in laboratory settings?
Methodological Answer:
this compound is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. A typical protocol involves:
Protection of Alanine : The α-amine of alanine is protected using a benzyloxycarbonyl (Z) group via reaction with Z-Cl in a basic aqueous-organic biphasic system (e.g., 10% Na₂CO₃/dioxane) .
Coupling with Tryptophan : The Z-protected alanine is activated using carbodiimide reagents (e.g., DCC or EDC) and coupled with the carboxyl group of Trp-OH.
Deprotection : The Z group is removed using catalytic hydrogenation (H₂/Pd-C) or acidic conditions (e.g., HBr in acetic acid).
Purification : Crude product is purified via reverse-phase HPLC or recrystallization.
Key Validation: Confirm identity using ESI-MS (expected [M+H]⁺: 410.44) and monitor reaction progress via TLC (silica gel, Rf ~0.3 in EtOAc/hexane) .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks for the Z-group aromatic protons (δ 7.25–7.35 ppm), Ala α-proton (δ 4.2–4.4 ppm), and Trp indole protons (δ 7.1–7.7 ppm).
- ¹³C NMR : Confirm carbonyl groups (Z-protected amine: ~155 ppm; peptide bond: ~170 ppm).
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (409.44 g/mol) .
- FT-IR : Peptide bond absorption (~1650 cm⁻¹, amide I band) and Z-group C=O (~1720 cm⁻¹).
Data Consistency: Cross-validate with literature spectra for analogous Z-protected dipeptides .
Advanced: How can researchers resolve contradictions in NMR data for this compound, such as unexpected splitting patterns?
Methodological Answer:
Contradictions may arise from:
Conformational Isomerism : Rotamers around the peptide bond can split signals. Use variable-temperature NMR (e.g., 25°C to 60°C) to coalesce peaks.
Impurities : Check for residual solvents (e.g., DMF) or side products via 2D NMR (COSY, HSQC) .
pH Effects : Adjust sample pH (D₂O/NaOD or DCl) to eliminate exchange broadening of acidic/basic protons.
Documentation: Compare with published data for Z-Ala-Xaa dipeptides and report deviations in supplementary materials .
Advanced: What are the challenges in quantifying this compound in biological matrices using HPLC, and how can they be mitigated?
Methodological Answer:
Challenges :
- Matrix Interference : Co-eluting biomolecules (e.g., proteins, lipids) in cell lysates or serum.
- Detection Sensitivity : Low UV absorbance due to Trp’s indole moiety (λmax ~280 nm, ε ~5,600 M⁻¹cm⁻¹).
Solutions :
Sample Preparation : Precipitate proteins using acetonitrile (3:1 v/v) and filter (0.22 µm).
Chromatography : Use a C18 column (3.5 µm particles) with gradient elution (0.1% TFA in H₂O/ACN).
Detection : Couple with fluorescence detection (ex: 280 nm, em: 350 nm) for enhanced specificity .
Validation: Perform spike-and-recovery assays (RSD <5%) and calibrate with certified standards .
Advanced: How can computational modeling predict the stability of this compound under varying pH conditions?
Methodological Answer:
Molecular Dynamics (MD) Simulations : Simulate the dipeptide in explicit solvent (e.g., water, pH 2–10) using software like GROMACS. Monitor hydrogen bonding between the Z group and solvent.
pKa Prediction : Use tools like MarvinSketch to estimate ionization states of functional groups.
Degradation Pathways : Identify vulnerable bonds (e.g., Z-group cleavage) via DFT calculations (B3LYP/6-31G* basis set).
Validation: Compare predictions with experimental stability studies (e.g., HPLC monitoring at 37°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
